Methyl p-tolyl carbonate Methyl p-tolyl carbonate
Brand Name: Vulcanchem
CAS No.: 1848-01-7
VCID: VC21265874
InChI: InChI=1S/C9H10O3/c1-7-3-5-8(6-4-7)12-9(10)11-2/h3-6H,1-2H3
SMILES: CC1=CC=C(C=C1)OC(=O)OC
Molecular Formula: C9H10O3
Molecular Weight: 166.17 g/mol

Methyl p-tolyl carbonate

CAS No.: 1848-01-7

Cat. No.: VC21265874

Molecular Formula: C9H10O3

Molecular Weight: 166.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl p-tolyl carbonate - 1848-01-7

Specification

CAS No. 1848-01-7
Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
IUPAC Name methyl (4-methylphenyl) carbonate
Standard InChI InChI=1S/C9H10O3/c1-7-3-5-8(6-4-7)12-9(10)11-2/h3-6H,1-2H3
Standard InChI Key FLSOKBQNISCLMI-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)OC(=O)OC
Canonical SMILES CC1=CC=C(C=C1)OC(=O)OC

Introduction

Physical and Chemical Properties

The comprehensive understanding of methyl p-tolyl carbonate's physical and chemical properties is essential for researchers working with this compound. These properties determine its behavior in reactions, storage requirements, and handling precautions.

Basic Identification and Structural Information

Methyl p-tolyl carbonate is identified by the CAS Registry Number 1848-01-7. Its molecular formula is C9H10O3, corresponding to a molecular weight of 166.17 g/mol. The IUPAC name for this compound is methyl (4-methylphenyl) carbonate, which precisely describes its chemical structure.

The structure of methyl p-tolyl carbonate consists of a central carbonate group (-O-CO-O-) that connects a methoxy group (-OCH3) to a p-tolyl group (4-methylphenyl). The p-tolyl group features a methyl substituent at the para position of the phenyl ring, which distinguishes it from other phenyl carbonate derivatives.

Structural Identifiers and Notation

For computational and database purposes, methyl p-tolyl carbonate can be identified using several standardized notations:

Identifier TypeValue
CAS No.1848-01-7
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
IUPAC Namemethyl (4-methylphenyl) carbonate
Standard InChIInChI=1S/C9H10O3/c1-7-3-5-8(6-4-7)12-9(10)11-2/h3-6H,1-2H3
Standard InChIKeyFLSOKBQNISCLMI-UHFFFAOYSA-N
SMILESCC1=CC=C(C=C1)OC(=O)OC

These structural identifiers provide a standardized way to represent the compound in chemical databases and literature, facilitating information retrieval and structural comparisons.

Synthesis Methods

The synthesis of methyl p-tolyl carbonate can be achieved through various methods, with recent advances focusing on more environmentally friendly approaches. This section explores the traditional and emerging synthetic routes for this compound.

Traditional Synthesis

The traditional synthesis of methyl p-tolyl carbonate typically involves the reaction of p-tolyl alcohol (also known as p-cresol) with methyl chloroformate or similar reagents. This reaction is generally conducted in the presence of a base, which serves to neutralize the hydrogen chloride formed as a byproduct.

The reaction can be represented as:

p-Cresol + Methyl chloroformate → Methyl p-tolyl carbonate + HCl

The base commonly used in this reaction might include tertiary amines like triethylamine or pyridine, or inorganic bases such as potassium carbonate. The reaction typically proceeds under mild conditions, often at room temperature or with slight heating, in an appropriate solvent system that ensures the solubility of both reactants.

Light-Induced Synthesis from CO2

A more recent and environmentally friendly approach to synthesizing methyl p-tolyl carbonate involves the use of carbon dioxide (CO2) as a raw material. This method, described in research literature, represents a significant advancement in green chemistry, as it utilizes a greenhouse gas as a chemical feedstock .

According to the experimental procedure outlined in the supplementary information, this synthesis involves:

  • The preparation of a reaction mixture containing TMG (tetramethylguanidine, 25 mol%) in DMSO (dimethyl sulfoxide, 20 ml)

  • Addition of phenol (10 mmol) and methanol (3 ml)

  • Evacuation of trapped air and other gases by flushing with nitrogen

  • Saturation of the reaction mixture with CO2

  • Irradiation with a 20 W LED light for 2 hours

  • Continuation of the reaction for approximately 12 hours

  • Purification by column chromatography using a 9:1 hexane-ethyl acetate solvent mixture

This light-induced synthesis method offers several advantages, including the use of CO2 as a renewable carbon source, mild reaction conditions, and potentially higher selectivity. The intensity of the LED light at the reaction flask was measured to be 86 W/m², which provides sufficient energy to drive the reaction without requiring high temperatures .

Computational Studies on Reaction Mechanism

Computational studies have been conducted to understand the mechanism of carbonate formation using CO2. These studies, performed using the M06-2X exchange-correlation functional along with 6-311++G(d,p) basis sets, provide insights into the energetics of the reaction .

The computational analysis revealed several key steps in the reaction pathway:

Reaction StepΔrH0 (kcal/mol)ΔrG0 (kcal/mol)
TMG + CO2 → TMG-CO2-62.42-54.68
TMG-CO2 + C6H5OH → TMG-C(OH)(O)(OC6H5)-43.35-20.64
TMG-C(OH)(O)(OC6H5) → TMG-C(O)(OCH3)(OC6H5) + H2O-46.30-21.80
TMG-C(O)(OCH3)(OC6H5) → TMG + C6H5O(CO)OCH3-53.21-41.62

These thermodynamic parameters indicate that the reaction is both enthalpically and entropically favorable, which explains the successful formation of the carbonate product under the described conditions .

Applications and Uses

Methyl p-tolyl carbonate has several important applications in the field of organic chemistry and industrial processes. Its unique structure and reactivity make it valuable in various synthetic pathways.

Pharmaceutical Intermediates

One of the primary applications of methyl p-tolyl carbonate is as an intermediate in the synthesis of pharmaceutical compounds. The carbonate group can serve as a reactive functional group for further transformations, making it valuable in the construction of more complex molecular structures found in drug molecules.

In pharmaceutical synthesis, the carbonate group can undergo various reactions, including:

  • Hydrolysis to form the corresponding alcohol and carbonic acid derivatives

  • Transesterification with other alcohols to form different carbonate esters

  • Reactions with nucleophiles such as amines to form carbamates

  • Reduction to form other functional groups

These transformations make methyl p-tolyl carbonate a versatile building block in the synthesis of various pharmaceutical compounds. The p-tolyl group can contribute to the pharmacological properties of the final drug molecule, influencing parameters such as lipophilicity, receptor binding, and metabolic stability.

Agrochemical Synthesis

Similar to its role in pharmaceutical synthesis, methyl p-tolyl carbonate can serve as an intermediate in the production of agrochemicals. The p-tolyl group and the carbonate functionality can be incorporated into pesticides, herbicides, and other agricultural chemicals, contributing to their specific biological activities.

The controlled reactivity of the carbonate group allows for selective modifications, which is particularly valuable in the development of agrochemicals with specific targets and reduced environmental impact. By incorporating methyl p-tolyl carbonate into agrochemical synthesis pathways, researchers can create compounds with improved efficacy, selectivity, and environmental profiles.

Specialty Chemical Production

Beyond pharmaceuticals and agrochemicals, methyl p-tolyl carbonate finds applications in the synthesis of various specialty chemicals. These may include:

  • Polymer additives

  • Fine chemicals for research and development

  • Intermediates for other industrial processes

The versatility of the carbonate functional group, combined with the specific properties of the p-tolyl moiety, makes methyl p-tolyl carbonate a valuable building block in the development of specialty chemicals with tailored properties for specific applications.

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